molecular formula C18H14FN5O3S B2877416 3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894068-31-6

3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

Cat. No. B2877416
CAS RN: 894068-31-6
M. Wt: 399.4
InChI Key: CYNYVZNSYDXBKC-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . In this case, the compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of triazole derivatives, such as the compound , involves the use of various pharmacophores in one structure, leading to compounds with expanded antimicrobial action . The synthesis process is often carried out in laboratories around the world .


Molecular Structure Analysis

The molecular structure of the compound includes a triazole nucleus, which is present as a central structural component in a number of drug classes . This nucleus contains two carbon and three nitrogen atoms .

Scientific Research Applications

Antifungal Applications

Triazoles: , such as the [1,2,4]triazolo moiety present in this compound, are well-known for their antifungal properties . They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This compound could be explored for its potential use in treating fungal infections, considering its structural similarity to known antifungal agents.

Anticancer Potential

The [1,2,4]triazolo[4,3-b]pyridazin-6-yl component of the compound suggests potential anticancer activity . Research indicates that derivatives of this class can inhibit c-Met/VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis. This compound could be studied for its efficacy against various cancer cell lines and its ability to induce apoptosis or inhibit cell growth.

Antibacterial Properties

Compounds with a triazole ring have shown effectiveness against multidrug-resistant bacterial strains . The compound’s ability to bind with bacterial enzymes and receptors could be harnessed to develop new antibacterial agents, especially in the face of rising antibiotic resistance.

Antiviral Research

The triazole core is also associated with antiviral activities . By interfering with viral replication or assembly, this compound could serve as a lead structure for the development of new antiviral drugs, potentially offering treatment options for diseases with limited therapeutic measures.

Antidepressant and Anxiolytic Effects

Given the pharmacological history of triazole derivatives as antidepressants and anxiolytics , this compound could be investigated for its central nervous system activity. It might interact with neurotransmitter receptors or modulate neural pathways involved in mood regulation.

Antihypertensive Uses

Triazole-containing drugs have been used as antihypertensives . The compound could be evaluated for its cardiovascular effects, particularly its ability to modulate blood pressure through vasodilation or inhibition of angiotensin-converting enzyme.

Antidiabetic Activity

The structural features of this compound suggest potential utility in modulating blood glucose levels . Research into its interaction with enzymes like alpha-glucosidase or its effect on insulin signaling pathways could provide insights into its antidiabetic properties.

Explosive Material Research

While not directly related to pharmacology, the [1,2,4]triazolo[4,3-b]pyridazin-6-yl group has been studied in the context of heat-resistant explosives . The compound’s stability and performance could be of interest in the design of new materials for military or industrial applications.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O3S/c1-27-17-7-5-14(10-15(17)19)28(25,26)23-13-4-2-3-12(9-13)16-6-8-18-21-20-11-24(18)22-16/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNYVZNSYDXBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

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